molecular formula C25H28N2O6 B11006695 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B11006695
M. Wt: 452.5 g/mol
InChI Key: OJJFEJHSKQIGLW-UHFFFAOYSA-N
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Description

The compound 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic molecule that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes multiple methoxy groups and a dihydroisoquinoline moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and isoquinolines. The key steps in the synthesis may involve:

    Condensation Reactions: Initial condensation of benzaldehyde derivatives with isoquinoline derivatives under acidic or basic conditions.

    Cyclization: Formation of the benzazepine ring through intramolecular cyclization reactions.

    Methoxylation: Introduction of methoxy groups via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale production with considerations for cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions where methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces.

    Inhibiting Enzymes: Blocking the activity of enzymes involved in disease pathways.

    Modulating Signaling Pathways: Affecting intracellular signaling pathways that regulate cell function and survival.

Comparison with Similar Compounds

3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: can be compared with other similar compounds, such as:

    Benzazepines: Compounds with similar benzazepine structures but different substituents.

    Isoquinolines: Compounds with isoquinoline moieties but lacking the benzazepine ring.

    Methoxy Derivatives: Compounds with multiple methoxy groups but different core structures.

The uniqueness of This compound lies in its specific combination of structural features, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C25H28N2O6

Molecular Weight

452.5 g/mol

IUPAC Name

3-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-7,8-dimethoxy-1H-3-benzazepin-2-one

InChI

InChI=1S/C25H28N2O6/c1-30-20-9-16-5-8-27(24(28)13-18(16)11-22(20)32-3)15-25(29)26-7-6-17-10-21(31-2)23(33-4)12-19(17)14-26/h5,8-12H,6-7,13-15H2,1-4H3

InChI Key

OJJFEJHSKQIGLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC)OC

Origin of Product

United States

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